molecular formula C25H40O8 B2996127 5alpha-Androstane-3beta,17beta-diol 17-glucuronide CAS No. 65144-53-8

5alpha-Androstane-3beta,17beta-diol 17-glucuronide

Cat. No.: B2996127
CAS No.: 65144-53-8
M. Wt: 468.587
InChI Key: ZJYZOWMDMWQJIV-JKNXCXBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5alpha-Androstane-3beta,17beta-diol 17-glucuronide is a metabolite of dihydrotestosterone, a potent androgen hormone. This compound is a glucuronide conjugate, meaning it is formed by the attachment of glucuronic acid to 5alpha-Androstane-3beta,17beta-diol. It is primarily found in peripheral tissues such as the skin and prostate, where it plays a role in androgen metabolism and activity .

Scientific Research Applications

5alpha-Androstane-3beta,17beta-diol 17-glucuronide has several scientific research applications:

Future Directions

5α-Androstane-3α, 17β-diol glucuronide has been implicated in the progression to androgen-independent prostate cancer . It has also been shown to inhibit the response to stressors in the hypothalamo-pituitary–adrenal (HPA) axis . These findings suggest potential therapeutic applications for conditions related to stress and prostate cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5alpha-Androstane-3beta,17beta-diol 17-glucuronide typically involves the enzymatic glucuronidation of 5alpha-Androstane-3beta,17beta-diol. This process is catalyzed by the enzyme glucuronyl transferase, which facilitates the transfer of glucuronic acid from uridine diphosphate glucuronic acid to the hydroxyl group at the 17th position of the steroid .

Industrial Production Methods: Industrial production of this compound may involve the use of recombinant glucuronyl transferase enzymes in bioreactors. The process is optimized for high yield and purity, often involving purification steps such as chromatography to isolate the desired glucuronide conjugate .

Chemical Reactions Analysis

Types of Reactions: 5alpha-Androstane-3beta,17beta-diol 17-glucuronide can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of the glucuronide moiety.

    Substitution: Replacement of functional groups under specific conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized steroids, while reduction may produce deglucuronidated forms .

Comparison with Similar Compounds

    5alpha-Androstane-3alpha,17beta-diol: Another metabolite of dihydrotestosterone with similar androgenic activity.

    Androstanediol: A general term for dihydrotestosterone metabolites with hydroxyl groups at different positions.

Uniqueness: 5alpha-Androstane-3beta,17beta-diol 17-glucuronide is unique due to its glucuronide conjugation, which affects its solubility, excretion, and biological activity. This conjugation allows it to serve as a marker for androgen metabolism and activity in peripheral tissues .

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3S,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40O8/c1-24-9-7-13(26)11-12(24)3-4-14-15-5-6-17(25(15,2)10-8-16(14)24)32-23-20(29)18(27)19(28)21(33-23)22(30)31/h12-21,23,26-29H,3-11H2,1-2H3,(H,30,31)/t12-,13-,14-,15-,16-,17-,18-,19-,20+,21-,23+,24-,25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYZOWMDMWQJIV-JKNXCXBISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4OC5C(C(C(C(O5)C(=O)O)O)O)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5alpha-Androstane-3beta,17beta-diol 17-glucuronide
Reactant of Route 2
5alpha-Androstane-3beta,17beta-diol 17-glucuronide
Reactant of Route 3
5alpha-Androstane-3beta,17beta-diol 17-glucuronide
Reactant of Route 4
5alpha-Androstane-3beta,17beta-diol 17-glucuronide
Reactant of Route 5
5alpha-Androstane-3beta,17beta-diol 17-glucuronide
Reactant of Route 6
5alpha-Androstane-3beta,17beta-diol 17-glucuronide

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